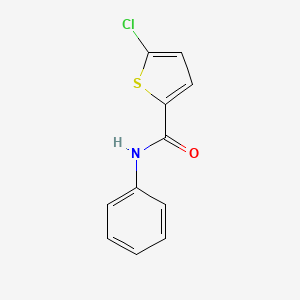

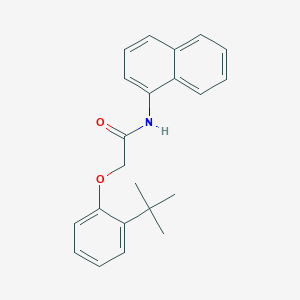

5-chloro-N-phenyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-chloro-N-phenyl-2-thiophenecarboxamide often involves the reaction of thiophene derivatives with various amines and carboxylic acids or their derivatives. For example, Marvadi et al. (2020) described the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showcasing a method that could be relevant for the synthesis of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives with antimycobacterial activity (Marvadi et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using crystallography and spectroscopic methods. For instance, Prabhuswamy et al. (2016) determined the crystal structure of a related thiophene derivative, providing insights into the arrangement and interactions within the crystal lattice (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

5-Chloro-N-phenyl-2-thiophenecarboxamide and its analogs undergo various chemical reactions, highlighting their reactivity and potential for further modification. Androsov (2008) discussed the transformation of thiadiazole derivatives, demonstrating the reactivity of such compounds under different conditions, which could be applicable to the manipulation of 5-chloro-N-phenyl-2-thiophenecarboxamide (Androsov, 2008).

Physical Properties Analysis

The physical properties of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. The study by Prabhuswamy et al. (2016) also offers insight into these aspects by detailing the crystal system and unit cell parameters of a related compound (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential uses of 5-chloro-N-phenyl-2-thiophenecarboxamide in various fields. Marvadi et al. (2020) provided valuable information on the antimycobacterial activity of related compounds, which can be indicative of the biological relevance of 5-chloro-N-phenyl-2-thiophenecarboxamide derivatives (Marvadi et al., 2020).

Applications De Recherche Scientifique

Anticancer Activity

Thiophene derivatives, such as those synthesized from 2-acetyl-3-oxo-N-phenylbutanethioamide, have been explored for their potential in cancer treatment. These compounds, through various synthetic routes, have shown good inhibitory activity against cell lines, indicating their potential as anticancer agents. The structural modifications in these thiophene-based compounds, including the introduction of thiazolidinone rings or thiosemicarbazide moieties, significantly influence their cytotoxicity, underscoring the importance of chemical structure in therapeutic efficacy (Atta & Abdel‐Latif, 2021).

Antimycobacterial Activity

Similarly, the antimycobacterial properties of thiophene derivatives have been investigated. The study on 5-chloro-N-phenylpyrazine-2-carboxamides, for instance, demonstrates significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of thiophene and its derivatives in treating tuberculosis. The study emphasizes the role of the phenyl moiety's substituents in maintaining antimicrobial activity, with specific derivatives showing low cytotoxicity and high efficacy against M. tuberculosis (Zítko et al., 2013).

Corrosion Inhibition

Another significant application is in the field of materials science, where thiophene derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that specific thiophene-based compounds can significantly enhance corrosion resistance, demonstrating the compound's versatility beyond pharmaceutical applications (Fouda et al., 2020).

Propriétés

IUPAC Name |

5-chloro-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLLFOHTZBCYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)

![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)

![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)

![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

phosphinic acid](/img/structure/B5595561.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)